molecular formula C10H10FNO3 B15292235 3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone CAS No. 29218-24-4

3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone

Cat. No.: B15292235
CAS No.: 29218-24-4
M. Wt: 211.19 g/mol
InChI Key: OKDXNCKNCKZPHM-UHFFFAOYSA-N
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Description

3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a fluorophenyl group attached to the oxazolidinone ring, which imparts unique chemical and physical properties. Oxazolidinones are known for their applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone typically involves the reaction of o-fluorophenyl isocyanate with an appropriate hydroxymethyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(o-Fluorophenyl)-5-carboxy-2-oxazolidinone.

    Reduction: Formation of 3-(o-Fluorophenyl)-5-aminomethyl-2-oxazolidinone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxazolidinone ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

29218-24-4

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10FNO3/c11-8-3-1-2-4-9(8)12-5-7(6-13)15-10(12)14/h1-4,7,13H,5-6H2

InChI Key

OKDXNCKNCKZPHM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2F)CO

Origin of Product

United States

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